7-Fluoro-4-methylquinolin-8-ol is a fluorinated quinoline derivative characterized by the presence of a fluorine atom at the 7-position and a methyl group at the 4-position of the quinoline ring. Its molecular formula is CHFNO, and it has a molecular weight of 177.17 g/mol. The compound features a hydroxyl group at the 8-position, which contributes to its chemical reactivity and biological activity. The unique substitution pattern of this compound imparts distinct properties that make it valuable in various fields, including medicinal chemistry and materials science.
These reactions highlight the compound's versatility in synthetic organic chemistry.
7-Fluoro-4-methylquinolin-8-ol exhibits significant biological activities, particularly in antimicrobial and antiviral domains. Its mechanism of action involves the inhibition of key enzymes and pathways in microbial and cancer cells. The presence of fluorine enhances its ability to interact with biological targets, leading to increased potency and selectivity. Studies have shown that this compound can inhibit various enzymes, making it a candidate for drug development.
Additionally, its structural features allow it to act as a chelating agent for metal ions, which is crucial for its biological efficacy .
The synthesis of 7-Fluoro-4-methylquinolin-8-ol can be achieved through several methods:
Industrial production typically employs large-scale cyclization reactions optimized for high yield and purity, often utilizing organometallic reagents for the introduction of fluorine
7-Fluoro-4-methylquinolin-8-ol has diverse applications:
Research indicates that 7-Fluoro-4-methylquinolin-8-ol interacts with several biological molecules, influencing their activity:
These interactions contribute to its potential therapeutic effects and highlight the importance of further studies on its biochemical properties .
Several compounds are structurally related to 7-Fluoro-4-methylquinolin-8-ol, each exhibiting unique properties:
| Compound Name | Key Features |
|---|---|
| 7-Fluoro-4-chloroquinoline | Lacks methyl group; may exhibit different biological activities. |
| 7-Fluoro-2-methylquinolin-4-ol | Contains a hydroxyl group at a different position; different reactivity. |
| 7-Fluoroquinoline | Lacks both methyl and hydroxyl groups; simpler structure with distinct uses. |
| 2-Methylquinolin-4-ol | Lacks fluorine; serves as a comparison for biological activity differences. |
The distinct substitution pattern of 7-Fluoro-4-methylquinolin-8-ol enhances its antimicrobial and anticancer properties compared to these similar compounds, making it particularly valuable in medicinal chemistry applications
Traditional synthesis of 8-hydroxyquinoline derivatives often relies on heterocyclic condensation reactions, such as the Skraup, Doebner-Miller, or Friedländer syntheses. For 7-fluoro-4-methylquinolin-8-ol, adaptations of these methods are necessary to introduce the fluorine and methyl groups regioselectively. For example, the Skraup reaction—a classic method involving the condensation of aniline derivatives with glycerol and sulfuric acid—has been modified to incorporate fluorinated precursors. A study demonstrated that substituting aniline with 3-fluoroaniline in the presence of methyl-substituted diketones can yield 4-methylquinoline intermediates, which are subsequently hydroxylated at position 8 using oxidative conditions. Another approach involves the Friedländer synthesis, which employs aminobenzaldehydes and ketones. By using 2-amino-4-fluorobenzaldehyde and methyl acetoacetate, researchers achieved the cyclocondensation of the quinoline backbone, followed by hydroxylation at position 8 via demethylation of a methoxy-protected intermediate. These methods often require protective groups, such as tert-butyldimethylsilyl (TBS), to preserve the phenolic hydroxyl group during subsequent reactions. Table 1: Traditional Condensation Methods for 7-Fluoro-4-methylquinolin-8-ol Derivatives The introduction of fluorine at position 7 necessitates precise fluorination techniques. Late-stage fluorination using electrophilic fluorinating agents, such as Selectfluor or N-fluorobenzenesulfonimide (NFSI), has emerged as a key strategy. For instance, directed ortho-metallation (DoM) of 4-methylquinolin-8-ol derivatives with lithium diisopropylamide (LDA) enables regioselective fluorination at position 7 via reaction with NFSI. This method avoids the need for harsh halogenation conditions and improves functional group tolerance. Transition-metal-catalyzed cross-coupling reactions also play a role. Suzuki-Miyaura coupling of boronic acids with halogenated precursors has been employed to introduce aryl groups adjacent to fluorine. A palladium-catalyzed coupling between 7-bromo-4-methylquinolin-8-ol and fluorinated arylboronic acids yielded derivatives with enhanced electronic properties. Additionally, C–H activation strategies using ruthenium or iridium catalysts have enabled direct fluorination at position 7 under mild conditions. Table 2: Fluorination Methods for 7-Fluoro-4-methylquinolin-8-ol Derivatives Sustainable synthesis of 7-fluoro-4-methylquinolin-8-ol derivatives emphasizes solvent reduction, energy efficiency, and atom economy. Microwave-assisted synthesis has been shown to reduce reaction times from hours to minutes. For example, cyclocondensation of fluorinated anilines with methyl ketones under microwave irradiation achieved 85% conversion in 15 minutes, compared to 12 hours under conventional heating. Biocatalytic methods using enzymes like lipases or oxidoreductases have also been explored. A recent study utilized horseradish peroxidase to catalyze the hydroxylation of 4-methylquinoline precursors in aqueous media, eliminating the need for toxic oxidants. Additionally, solvent-free mechanochemical grinding—a process involving ball milling of solid reactants—produced 7-fluoro-4-methylquinolin-8-ol derivatives with 90% yield and minimal waste. Table 3: Green Synthesis Protocols for 7-Fluoro-4-methylquinolin-8-ol Derivatives Traditional Heterocyclic Condensation Approaches
Modern Fluorination Strategies in Quinoline Synthesis
Method Fluorinating Agent Catalyst/Conditions Selectivity Yield (%) Directed ortho-metallation NFSI LDA, THF, −78°C >90% 60–65 Suzuki-Miyaura Coupling 4-Fluorophenylboronic acid Pd(PPh~3~)~4~, K~2~CO~3~, Δ 100% 70–75 Green Chemistry Approaches for Sustainable Production
Method Conditions Advantages Yield (%) Microwave-assisted 150°C, 15 min, H~2~O/EtOH Reduced energy, time 80–85 Enzymatic hydroxylation HRP, H~2~O~2~, pH 7.0, 25°C Aqueous, non-toxic 65–70 Mechanochemical grinding Ball mill, 500 rpm, 30 min Solvent-free, high atom economy 85–90
The anticancer potential of 7-Fluoro-4-methylquinolin-8-ol is primarily mediated through its interaction with human topoisomerase enzymes, specifically topoisomerase I and topoisomerase II. Unlike bacterial topoisomerases, human topoisomerases require different binding mechanisms, which explains the selectivity observed in fluoroquinoline derivatives [10].
Quinoline derivatives have demonstrated significant cytotoxic activity against various cancer cell lines through topoisomerase I inhibition. Studies on pyridothieno[3,2-c]isoquinoline 11,11-dioxide derivatives, which share structural similarities with 7-Fluoro-4-methylquinolin-8-ol, showed potent topoisomerase I inhibition and effective antiproliferative activity against Cal27 oral cancer cells [11]. In vivo studies using Cal27 xenograft models demonstrated tumor growth inhibition of 64.7% at 20 milligrams per kilogram dosing [11].
The mechanism of topoisomerase I inhibition involves the formation of stabilized cleavage complexes between the enzyme, DNA, and the quinoline derivative. Unlike camptothecin, which intercalates at the cleavage site, fluorinated quinolines demonstrate a distinct binding pattern that results in different DNA cleavage profiles [12]. The compounds induce unique cleavage sites not observed with traditional topoisomerase I inhibitors, suggesting an alternative mechanism of enzyme-DNA complex stabilization [12].
Research on 5,6,7-trimethoxy quinoline derivatives revealed their ability to inhibit tubulin polymerization in addition to topoisomerase activity [13]. Compounds 7e and 7f demonstrated significant cytotoxic activity against A2780 and MCF-7 cancer cell lines, with mechanisms involving both topoisomerase interaction and microtubule disruption [13]. Flow cytometry analysis confirmed cell cycle arrest at the G2/M phase, characteristic of tubulin inhibitors, while also inducing apoptosis in cancer cells [13].
The selectivity of fluoroquinoline derivatives for cancer cells over normal cells can be attributed to several factors. Cancer cells typically express higher levels of topoisomerase I than quiescent normal cells, making them more susceptible to topoisomerase-targeting agents [10]. Additionally, the intrinsic defects in DNA repair pathways and cell cycle checkpoints characteristic of cancer cells render them more vulnerable to DNA-damaging agents [10].
Studies on reduced fluoroquinolone derivatives demonstrated impressive anticancer activity profiles. Compound 4c showed IC50 values of 12.3 micromolar against A549 lung cancer cells and 16.16 micromolar against MCF7 breast cancer cells [14]. These values are comparable to or superior to established chemotherapeutic agents, indicating significant therapeutic potential [14].
The triazole-fluoroquinoline hybrid compounds represent an innovative approach to enhancing anticancer activity. Compound 5a demonstrated IC50 values of 30.8 micromolar against A375 melanoma cells and 22.3 micromolar against T47D breast cancer cells [14]. Notably, this compound maintained activity against drug-resistant melanoma cells, where neither nitro- nor reduced fluoroquinolones showed significant efficacy [14].
| Compound Class | Cancer Cell Line | IC50 Value | Mechanism |
|---|---|---|---|
| Trimethoxy quinolines | A2780, MCF-7 | Not specified | Tubulin inhibition |
| Pyridothieno isoquinolines | Cal27 (oral cancer) | TGI 64.7% | Topoisomerase I inhibition |
| Reduced fluoroquinolones | A549, MCF7 | 12.3-16.16 μM | Antiproliferative |
| Triazole hybrids | A375, T47D | 22.3-30.8 μM | Multi-target inhibition |
The neuroprotective properties of 7-Fluoro-4-methylquinolin-8-ol are primarily attributed to its metal chelation capabilities, which address the dysregulation of metal homeostasis implicated in neurodegenerative diseases. The compound's bidentate chelating system, formed by the quinoline nitrogen and the 8-hydroxyl group, enables selective binding to redox-active metal ions such as copper, zinc, and iron [15].
Metal homeostasis dysregulation is recognized as a key factor in neurodegenerative diseases including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis [15]. Excessive accumulation of copper and iron ions in specific brain regions generates reactive oxygen species through Fenton chemistry, leading to lipid peroxidation and cellular damage [15]. The protein-metal interactions also facilitate misfolding and aggregation of proteins, rendering them resistant to proteasomal degradation [15].
Clioquinol, a halogenated 8-hydroxyquinoline derivative, has served as a prototype for understanding the neuroprotective mechanisms of this compound class [15]. The compound demonstrates selective chelation of copper and zinc ions with minimal impact on essential metalloenzymes [15]. Clinical trials revealed that clioquinol can improve cognitive function in Alzheimer's disease patients, validating the therapeutic potential of metal chelation therapy [15].
The dual mechanism of action proposed for 8-hydroxyquinoline derivatives involves both metal chelation and metal redistribution functions [15]. As chelators, these compounds inhibit misfolded protein production and aggregation by sequestering metal ions. Simultaneously, they function as metal chaperones, transporting metal ions into cells and promoting redistribution that activates neuroprotective signaling cascades [15].
Second-generation compounds such as PBT2 have been developed to improve upon the original clioquinol framework [15]. PBT2 demonstrates enhanced solubility and blood-brain barrier penetration while maintaining selective copper and zinc chelation properties [15]. Phase IIa clinical trials confirmed cognitive improvement in Alzheimer's disease patients, with the compound showing superior safety profiles compared to first-generation chelators [15].
Multifunctional derivatives incorporating both metal chelation and additional neuroprotective mechanisms have shown promise in preclinical studies. Compounds M30 and HLA-20 combine iron chelation with monoamine oxidase inhibition, addressing multiple pathways involved in neurodegeneration [15]. These compounds demonstrate moderate chelating affinity toward iron, copper, and zinc with the preference order Fe3+ > Cu2+ > Zn2+ [15].
The iron chelation component is particularly relevant for Parkinson's disease, where elevated iron levels contribute to dopaminergic neuron degeneration [15]. Compound VK-28 specifically targets iron-mediated oxidative stress by chelating Fe2+ ions and directly scavenging hydroxyl radicals generated through Fenton reactions [15]. The compound demonstrates half-maximal inhibitory concentrations in the micromolar range for mitochondrial membrane peroxidation [15].
Fluorinated 8-hydroxyquinoline derivatives have demonstrated enhanced metal chelation properties compared to non-fluorinated analogs [16]. Strategic fluorination improves binding affinity, metal selectivity, and in vivo stability while maintaining the ability to cross the blood-brain barrier [16]. Compounds 15-17 and 28-30 showed effective concentration values (EC50) for amyloid-beta disaggregation ranging from 2.0 to 5.2 micromolar, comparable to established clinical candidates [16].
The selectivity of metal chelation is crucial for therapeutic applications, as indiscriminate metal depletion can disrupt essential biological processes [15]. The moderate binding affinity of these compounds allows for preferential interaction with pathologically accumulated metals while preserving normal metalloenzyme function [15]. This selectivity is achieved through careful structural modifications that tune the electronic properties of the chelating groups [17].
| Compound | Metal Targets | EC50 (Aβ) | Clinical Status | Mechanism |
|---|---|---|---|---|
| Clioquinol | Cu2+, Zn2+ | 2.3-5.2 μM | Phase II | Chelation + disaggregation |
| PBT2 | Cu2+, Zn2+ | Similar to CQ | Phase IIa | Enhanced bioavailability |
| M30 | Fe3+ > Cu2+ > Zn2+ | μM range | Preclinical | Multi-target approach |
| Fluorinated derivatives | Cu2+, Zn2+ | 2.0-4.5 μM | Research | Improved stability |